molecular formula C20H25N3O2 B2584653 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide CAS No. 91616-69-2

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide

Cat. No.: B2584653
CAS No.: 91616-69-2
M. Wt: 339.439
InChI Key: VINJWMQYVRCWQC-UHFFFAOYSA-N
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Description

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide: is a chemical compound that belongs to the class of arylpiperazines. This compound is known for its potential therapeutic applications, particularly in the field of neuropharmacology. It has been studied for its interactions with various receptors in the central nervous system, making it a compound of interest for the development of new medications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where the piperazine ring reacts with a methoxyphenyl halide.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate with benzoyl chloride to form the benzamide moiety. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the benzamide moiety, converting it to the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and bases like sodium hydride (NaH).

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Amines derived from the reduction of the benzamide moiety.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological receptors, particularly in the central nervous system.

    Medicine: Investigated for its potential therapeutic effects, particularly as an antagonist for alpha1-adrenergic receptors.

    Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The primary mechanism of action of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can inhibit the action of endogenous neurotransmitters such as noradrenaline and epinephrine. This leads to the relaxation of smooth muscles in blood vessels, resulting in vasodilation and a subsequent decrease in blood pressure .

Comparison with Similar Compounds

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide is structurally similar to other arylpiperazine compounds such as trazodone, naftopidil, and urapidil. it is unique in its specific binding affinity and selectivity for alpha1-adrenergic receptors. This makes it a valuable compound for targeted therapeutic applications.

List of Similar Compounds

    Trazodone: An antidepressant with alpha1-adrenergic receptor antagonist properties.

    Naftopidil: Used in the treatment of benign prostatic hyperplasia.

    Urapidil: An antihypertensive agent with alpha1-adrenergic receptor antagonist activity.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-10-6-5-9-18(19)23-15-13-22(14-16-23)12-11-21-20(24)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINJWMQYVRCWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 1.92 g (0.01 mol) of 1-(2-methoxyphenyl)piperazine, 1.01 g (0.01 mol) of triethylamine, 150 ml of toluene and 2.28 g (0.01 mol) of N-(2-bromoethyl)benzamide were added, and the mixture was refluxed for 3-4 hours under stirring. After the reaction, the solvent was concentrated under vacuum to half of its original volume, and a mixture of the residue with water was extracted with ethyl acetate. After separating the solvent layer, the aqueous layer was further extracted with ethyl acetate, and a mixture of the extract with the previously separated solvent layer was washed with water. To the organic layer, 1N HCl was added until the pH became 3.0, and the aqueous layer was separated. The separated aqueous layer was neutralized with aqueous sodium bicarbonate, and extracted with ethyl acetate. The organic layer was washed with water and a saturated aqueous solution of sodium chloride, dried with Glauber's salt, and distilled under vacuum to remove the solvent. The resulting residue was mixed with benzene-ether to provide 2.03 g (yield: 60%) of crystalline 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine. Recrystallization from a mixture of isopropyl alcohol and ether gave a colorless needles having a melting point of 139°-140° C.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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